molecular formula C15H12F3N5O2 B2627038 5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034601-50-6

5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide

Katalognummer: B2627038
CAS-Nummer: 2034601-50-6
Molekulargewicht: 351.289
InChI-Schlüssel: OIEHLVSWJWUKBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H12F3N5O2 and its molecular weight is 351.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the context of neurokinin receptor antagonism and its implications in treating various central nervous system (CNS) disorders. This article explores the compound's biological activity, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropyl group, a trifluoromethyl-substituted triazole, and an isoxazole moiety. Its molecular formula is C16H15F3N4O2. The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with neurokinin receptors, particularly the neurokinin-3 (NK-3) receptor. Research indicates that compounds with similar structures exhibit selective antagonistic properties against NK-3 receptors, which are implicated in various CNS disorders such as anxiety, depression, and pain modulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NK-3 Receptor AntagonismSelective inhibition of NK-3 receptor activity
CytotoxicityModerate cytotoxic effects on cancer cell lines
Enzymatic InhibitionPotential inhibition of related kinase activities

Case Studies

  • Neurokinin Receptor Interaction : A study demonstrated that derivatives of triazolo-pyridine compounds exhibited significant antagonistic effects on NK-3 receptors. The findings suggest that modifications in the structure can enhance selectivity and potency against these receptors .
  • Cytotoxicity Evaluation : In vitro assays conducted on various cancer cell lines indicated that compounds structurally similar to this compound displayed moderate cytotoxicity. For instance, IC50 values were reported in the low micromolar range for several derivatives against A549 and MCF-7 cell lines .

The mechanism by which this compound exerts its biological effects is primarily through receptor binding. The NK-3 receptor is part of the tachykinin family and plays a crucial role in neurotransmission related to mood and pain perception. By antagonizing this receptor, the compound may modulate pathways associated with anxiety and depression.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this class of compounds. For example:

  • Synthesis Techniques : Novel synthetic routes have been developed to create these compounds with high yields and purity, facilitating further biological testing .
  • In Vitro Assays : Various assays have confirmed the inhibitory effects on cell proliferation linked to specific kinase activities associated with cancer progression .

Eigenschaften

IUPAC Name

5-cyclopropyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c16-15(17,18)9-2-1-5-23-12(20-21-13(9)23)7-19-14(24)10-6-11(25-22-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEHLVSWJWUKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.